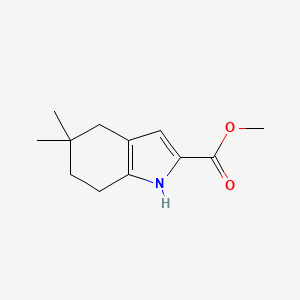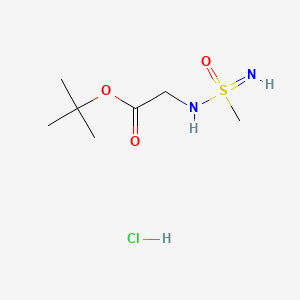
Tert-butyl2-methanesulfonoimidamidoacetatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl2-methanesulfonoimidamidoacetatehydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a tert-butyl group, a methanesulfonoimidamido group, and an acetate moiety, all bound to a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-methanesulfonoimidamidoacetatehydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of tert-butyl alcohol with methanesulfonyl chloride to form tert-butyl methanesulfonate. This intermediate is then reacted with an imidamide derivative to introduce the imidamido group. The final step involves the esterification of the resulting compound with acetic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl2-methanesulfonoimidamidoacetatehydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonoimidamido group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized sulfonyl derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can result in a wide range of substituted imidamido compounds.
Aplicaciones Científicas De Investigación
Tert-butyl2-methanesulfonoimidamidoacetatehydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties and reactivity
Mecanismo De Acción
The mechanism of action of tert-butyl2-methanesulfonoimidamidoacetatehydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-butyl2-methanesulfonoimidamidoacetatehydrochloride include:
Tert-butyl 2,2,2-trichloroacetimidate: Used in the synthesis of ethers and esters.
Tert-butanesulfinamide: Employed in the synthesis of N-heterocycles via sulfinimines.
Tert-butyl hydroperoxide: Utilized as an oxidizing agent in organic synthesis.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance in research and industry.
Propiedades
Fórmula molecular |
C7H17ClN2O3S |
|---|---|
Peso molecular |
244.74 g/mol |
Nombre IUPAC |
tert-butyl 2-[(methylsulfonimidoyl)amino]acetate;hydrochloride |
InChI |
InChI=1S/C7H16N2O3S.ClH/c1-7(2,3)12-6(10)5-9-13(4,8)11;/h5H2,1-4H3,(H2,8,9,11);1H |
Clave InChI |
JBCOQBXQPVNAED-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CNS(=N)(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


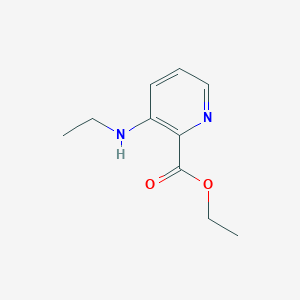
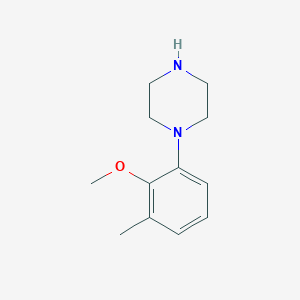
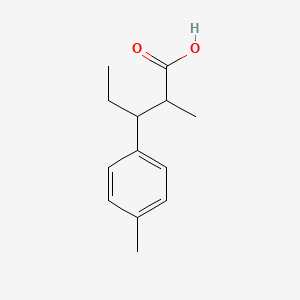
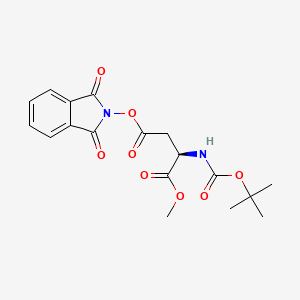
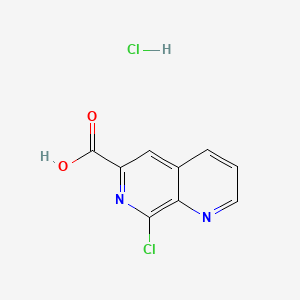
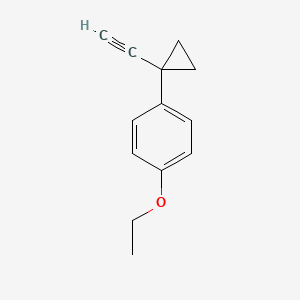
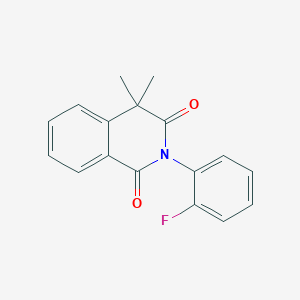
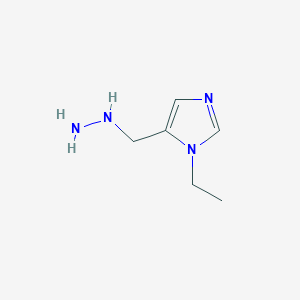
![Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride](/img/structure/B13577045.png)

![5-Benzyloxycarbonyl-1,4,6,7-tetrahydropyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13577060.png)
![tert-butylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate](/img/structure/B13577064.png)

